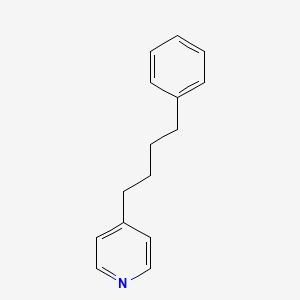

4-(4-Phenylbutyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5426-17-5 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-(4-phenylbutyl)pyridine |

InChI |

InChI=1S/C15H17N/c1-2-6-14(7-3-1)8-4-5-9-15-10-12-16-13-11-15/h1-3,6-7,10-13H,4-5,8-9H2 |

InChI Key |

KWNUYWYHEVXYCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC=NC=C2 |

Origin of Product |

United States |

Significance of Pyridine Scaffolds in Modern Chemical Research

The pyridine (B92270) ring, a heterocyclic organic compound with the chemical formula C5H5N, is a cornerstone of modern chemical and pharmaceutical research. researchgate.net Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a unique set of properties that make it a "privileged scaffold" in drug discovery and a versatile building block in synthesis. researchgate.netrsc.org Its aromaticity, combined with the presence of the nitrogen atom, imparts characteristics such as basicity, polarity, and the ability to form hydrogen bonds, which are crucial for biological interactions. rsc.org

The significance of pyridine scaffolds is underscored by their presence in a vast array of FDA-approved drugs and natural products. rsc.orgresearchgate.net These compounds span a wide range of therapeutic areas, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The pyridine moiety can enhance a molecule's biochemical potency, improve metabolic stability and permeability, and address protein-binding issues. researchgate.net The adaptability of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of drug candidates. enpress-publisher.comtandfonline.com

Below is an interactive data table showcasing some well-known compounds containing a pyridine scaffold and their primary applications.

Table 1: Examples of Pyridine-Containing Compounds and Their Applications

| Compound | Primary Application |

|---|---|

| Isoniazid | Antitubercular agent |

| Nifedipine | Antihypertensive |

| Piroxicam | Non-steroidal anti-inflammatory drug (NSAID) |

| Abiraterone acetate (B1210297) | Prostate cancer treatment |

| Crizotinib | Anticancer agent |

| Nicotine | Alkaloid found in tobacco |

Overview of 4 4 Phenylbutyl Pyridine Within the Context of Pyridine Chemistry

Within the extensive family of pyridine (B92270) derivatives lies 4-(4-Phenylbutyl)pyridine. This compound features a pyridine ring substituted at the 4-position with a phenylbutyl group. The structure, therefore, combines the characteristic chemical nature of the pyridine core with the properties introduced by the four-carbon alkyl chain and the terminal phenyl group.

The general class of 4-substituted pyridines is of significant interest in synthetic and medicinal chemistry. google.com The position of substitution on the pyridine ring can dramatically influence the molecule's physical and chemical properties, as well as its biological activity. This compound serves as a specific example within this class, offering a molecular framework that can be explored for various research purposes. Its structure allows for potential interactions through both the pyridine nitrogen and the phenyl ring, making it a candidate for studies in areas such as coordination chemistry and materials science. thegoodscentscompany.com

Scope and Research Focus of the Academic Inquiry

Direct Synthesis of this compound

The direct introduction of a 4-phenylbutyl group onto the C-4 position of a pyridine (B92270) ring presents a significant challenge due to the inherent reactivity of the pyridine nucleus. However, recent advancements in catalysis have provided novel solutions.

Photoredox-Catalyzed Regioselective C-4 Alkylation Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-4 selective alkylation of pyridines. This method often utilizes readily available carboxylic acids or their derivatives as alkyl radical precursors. One reported strategy involves the use of simple maleate-derived pyridinium (B92312) salts as pyridine precursors, which, under visible light irradiation at room temperature, react with N-(acyloxy)phthalimides derived from carboxylic acids to afford C-4 alkylated pyridines in good to excellent yields. rsc.org This approach avoids the need for stoichiometric oxidants and acids and demonstrates tolerance for a wide range of functional groups. rsc.org

Another innovative approach to achieve C-4 alkylation is through the use of a blocking group strategy. A simple and inexpensive blocking group derived from maleic acid can be installed on the pyridine nitrogen. nih.govchemistryviews.org This directs the regioselectivity of Minisci-type decarboxylative alkylation to the C-4 position under acid-free conditions. nih.govchemistryviews.org This method has proven effective for a variety of pyridines and carboxylic acid alkyl donors, offering a practical and scalable route to 4-alkylated pyridines. nih.gov

The table below summarizes key aspects of photoredox-catalyzed C-4 alkylation methods.

| Catalyst System | Alkyl Source | Key Features |

| Visible Light Photocatalyst | N-(Acyloxy)phthalimides | Mild, room temperature conditions; no stoichiometric oxidants/acids. rsc.org |

| Maleate-derived Blocking Group | Carboxylic Acids | High regioselectivity for C-4; scalable and cost-effective. nih.govchemistryviews.org |

Characterization of Synthesized this compound

The structural confirmation of synthesized this compound relies on standard analytical techniques. While specific spectral data for the title compound is not extensively detailed in the provided search results, the characterization of similar 4-substituted pyridines and pyridine derivatives is well-documented. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are principal methods for elucidating the molecular structure. rsc.orgresearchgate.netresearchgate.net In the ¹H NMR spectrum, characteristic signals for the pyridine ring protons and the protons of the 4-phenylbutyl chain would be expected, with their chemical shifts and coupling patterns confirming the substitution pattern. researchgate.netresearchgate.net Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further corroborating the identity of the compound. researchgate.net

Synthesis of Pyridine Derivatives Incorporating the 4-Phenylbutyl Moiety

An alternative to direct functionalization is the synthesis of pyridine derivatives that already contain the 4-phenylbutyl group. This can be achieved through various classical and modern organic reactions.

Condensation Reactions in Pyridine Derivative Synthesis

Condensation reactions are a cornerstone of pyridine synthesis. baranlab.org Multicomponent reactions (MCRs), in particular, offer an efficient pathway to highly substituted pyridine derivatives in a single step. researchgate.net For instance, a four-component reaction involving an aldehyde, a β-keto ester or 1,3-diketone, an aniline, and malononitrile (B47326) can yield polysubstituted pyridines. researchgate.net By employing a precursor containing the 4-phenylbutyl moiety, such as 4-phenylbutanal, it is conceivable to construct a pyridine ring with the desired substituent. The Hantzsch dihydropyridine (B1217469) synthesis is another classic condensation reaction that can be adapted to produce pyridine derivatives, which can then be oxidized to the corresponding pyridine. researchgate.net

Alkylation and Acylation Strategies Utilizing 4-Phenylbutyl Precursors

Alkylation and acylation reactions are fundamental for introducing side chains onto the pyridine ring. While direct Friedel-Crafts type alkylations on pyridine are generally not feasible due to the electron-deficient nature of the ring, metalated pyridines can be effectively alkylated. youtube.com For example, a pyridine ring can be deprotonated at a specific position using a strong base, followed by reaction with an alkyl halide like 4-phenylbutyl bromide. nih.gov The choice of base and reaction conditions is crucial for controlling the regioselectivity of the alkylation. youtube.comnih.gov

Acylation of pyridines typically involves the reaction with an acylating agent, such as an acyl chloride. youtube.com Similar to alkylation, direct Friedel-Crafts acylation is challenging. However, the use of pyridinium-based ionic liquids as both solvent and catalyst has been shown to facilitate Friedel-Crafts acylation reactions under relatively mild conditions. researchgate.net A strategy for incorporating the 4-phenylbutyl group could involve the acylation of a pyridine with 4-phenylbutyryl chloride, followed by reduction of the resulting ketone to the desired alkyl chain.

The following table outlines strategies for introducing the 4-phenylbutyl group via alkylation and acylation.

| Reaction Type | Precursor | Key Considerations |

| Alkylation | 4-Phenylbutyl halide | Requires metalation of the pyridine ring; regioselectivity is a key challenge. youtube.comnih.gov |

| Acylation | 4-Phenylbutyryl chloride | Often requires a catalyst or activation of the pyridine ring; subsequent reduction of the ketone is necessary. researchgate.netyoutube.com |

Functionalization of Pyridine Rings with 4-Phenylbutyl Chains

The functionalization of pre-existing pyridine rings with a 4-phenylbutyl chain is a direct and often preferred approach. Nickel-catalyzed cross-coupling reactions have been developed for the selective C-4 alkylation of pyridines. nih.gov This method can involve the addition of a pyridine across an alkene, facilitated by a nickel catalyst and a Lewis acid co-catalyst, to yield 4-alkylpyridines. nih.gov

Another powerful technique is the Minisci reaction, which involves the addition of alkyl radicals to protonated pyridines. nih.gov By generating a 4-phenylbutyl radical, for example from the corresponding carboxylic acid, it can be added to the C-4 position of the pyridine ring. The regioselectivity of the Minisci reaction can be influenced by the substituents already present on the pyridine ring. nih.gov

Furthermore, methods involving the deprotonation of the C-4 position of pyridine using strong, non-nucleophilic bases can generate a 4-pyridyl anion, which can then be reacted with a suitable electrophile like a 4-phenylbutyl halide. nih.gov This approach offers a direct route to 4-substituted pyridines, bypassing the challenges of controlling regioselectivity in other methods. nih.govdigitellinc.com

Advanced Synthetic Techniques in Pyridine Chemistry Relevant to this compound

The synthesis of specifically substituted pyridines, such as this compound, has evolved significantly with the advent of modern organic chemistry techniques. Beyond classical condensation methods, advanced strategies including direct C-H functionalization and cycloaddition reactions offer powerful and often more efficient routes to such target molecules. These methods provide novel ways to either modify a pre-existing pyridine ring with high selectivity or to construct the heterocyclic core from acyclic precursors with the desired substitution pattern already encoded.

C-H Functionalization Methodologies at Pyridine Ring Positions

Directly substituting a hydrogen atom on a pyridine ring with a new functional group, known as C-H functionalization, is a highly desirable strategy due to its atom economy. rsc.org However, the pyridine ring presents unique challenges: its electron-deficient nature deactivates it towards electrophilic substitution, while the nitrogen atom's basicity can lead to unwanted coordination with metal catalysts, complicating reactions. rsc.orgresearchgate.net

Historically, functionalization has been easiest at the C2-position, aided by the proximity of the ring nitrogen which can act as a directing group. nih.gov Achieving selective functionalization at the more distant C4-position has been a persistent challenge in heterocyclic chemistry, often resulting in mixtures of isomers. nih.govnih.gov The classic Minisci reaction, which introduces alkyl groups via a radical mechanism, frequently yields poor regioselectivity when applied to unsubstituted pyridine. nih.govchemrxiv.org

Recent advances have provided innovative solutions to direct functionalization specifically to the C4-position, which are directly relevant to the synthesis of this compound.

Key Advanced C-H Functionalization Strategies:

Blocking Group-Directed Minisci Reaction: A highly effective modern approach to achieve C4-selectivity is the use of a removable blocking group attached to the pyridine nitrogen. This group sterically encumbers the C2 and C6 positions, forcing the incoming alkyl radical to react exclusively at the C4-position. nih.govchemrxiv.org A simple yet powerful blocking group derived from inexpensive maleic acid has been developed for this purpose. nih.govchemrxiv.org This strategy enables Minisci-type decarboxylative alkylations to proceed with exceptional control. nih.gov For the synthesis of this compound, this would involve reacting pyridine protected with the maleate-derived group with 5-phenylvaleric acid under radical-generating conditions.

Transient Activators and Lewis Acids: The use of bulky Lewis acids that coordinate to the pyridine nitrogen can also sterically shield the C2/C6 positions and promote functionalization at the C4-position. nih.gov

Transition-Metal Catalysis: While many catalytic systems favor C2 or C3 functionalization, specific catalysts have been designed for C4-selective reactions. nih.govbeilstein-journals.orgnih.gov For instance, a copper-catalyzed method has been reported for the C4-functionalization of pyridine with styrenes. nih.gov While this provides a C4-alkenyl pyridine, subsequent reduction could yield the desired alkyl substituent.

Table 1: Comparison of C-H Alkylation Strategies for the C4-Position of Pyridine

| Method | Description | Advantages | Challenges for this compound Synthesis | References |

|---|---|---|---|---|

| Classic Minisci Reaction | Radical alkylation of protonated pyridine using an alkyl radical source (e.g., from a carboxylic acid). | Uses simple starting materials. | Poor regioselectivity, leading to mixtures of 2-, 3-, and 4-alkylated isomers. | nih.gov |

| Blocking Group-Directed Minisci | Pyridine nitrogen is protected with a bulky group (e.g., maleate-derived) to sterically block C2/C6 positions, directing alkylation to C4. | Excellent C4-regioselectivity, operationally simple, scalable, uses inexpensive materials. | Requires two extra steps (protection/deprotection). The necessary radical precursor (5-phenylvaleric acid) is commercially available. | nih.govchemrxiv.orgchemrxiv.org |

| Lewis Acid-Mediated | A bulky Lewis acid coordinates to the pyridine nitrogen, directing incoming reagents to the C4-position. | Can achieve good C4-selectivity without covalent modification of the pyridine. | Requires stoichiometric use of often expensive or sensitive Lewis acids. | nih.gov |

Cycloaddition Reactions and Related Pathways for Pyridine Ring Formation

An alternative and powerful paradigm for synthesizing highly substituted pyridines like this compound is to build the ring from the ground up. Cycloaddition reactions are cornerstone strategies for this de novo synthesis, assembling the six-membered heterocycle from smaller, non-aromatic fragments. acs.org This approach bypasses the inherent reactivity challenges of a pre-formed pyridine ring.

Prominent Cycloaddition Strategies:

[4+2] Diels-Alder Reactions: This class of reactions is a primary method for forming six-membered rings. acsgcipr.orgrsc.org

Inverse-Electron-Demand Diels-Alder (IEDDA): This is the most successful Diels-Alder approach for pyridines. acsgcipr.orgbaranlab.org It involves reacting an electron-poor diene containing one or more nitrogen atoms (e.g., a 1,2,4-triazine) with an electron-rich dienophile (e.g., an enamine or ynamine). acsgcipr.orgbaranlab.org The initial cycloadduct typically undergoes a retro-Diels-Alder reaction, extruding a stable small molecule like nitrogen gas (N₂) to yield the aromatic pyridine ring. acsgcipr.org To form this compound, the dienophile would need to carry the phenylbutyl group.

Azadiene Cycloadditions: Reactions involving 1-azadienes or 2-azadienes with alkynes or their equivalents are also versatile. rsc.orgnih.govrsc.org Multicomponent reactions have been developed where the azadiene is formed in situ before undergoing the cycloaddition, allowing for rapid assembly of complex pyridines. nih.gov

[3+3] Cycloaddition Reactions: More recently, organocatalyzed formal [3+3] cycloadditions have been developed. These reactions combine readily available enamines (a three-atom fragment) with α,β-unsaturated aldehydes or ketones (another three-atom fragment) to construct the pyridine scaffold. acs.org This method is notable for its practicality and ability to create diverse substitution patterns that can be challenging to access otherwise. acs.org

[2+2+2] Cycloadditions: Transition-metal catalysis, often using cobalt or rhodium, can mediate the cyclotrimerization of two alkyne molecules with one nitrile molecule to form a pyridine ring. acsgcipr.org The substitution pattern of the final product is dictated by the specific substrates used.

Table 2: Overview of Cycloaddition Pathways for Pyridine Synthesis

| Reaction Type | Components | Description | Relevance to this compound | References |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-poor azadiene (e.g., 1,2,4-triazine) + Electron-rich dienophile (e.g., enamine). | A [4+2] cycloaddition followed by extrusion of a small molecule (e.g., N₂) to form the aromatic ring. | The phenylbutyl group would be incorporated into the dienophile component. | acsgcipr.orgbaranlab.orgmdpi.com |

| Vinylallene/[4+2] Cycloaddition | Vinylallene + Sulfonyl cyanide. | A Diels-Alder reaction between a vinylallene (diene) and a sulfonyl cyanide (dienophile) generates a highly substituted pyridine after rearrangement. | The phenylbutyl substituent would need to be part of the vinylallene precursor. | acs.orgnih.gov |

| [3+3] Cycloaddition | Enamine + α,β-Unsaturated aldehyde/ketone. | An organocatalyzed reaction that combines two three-atom fragments to build the pyridine ring. | The phenylbutyl group could be a substituent on either the enamine or the unsaturated carbonyl compound. | acs.org |

| [2+2+2] Cycloaddition | 2 x Alkyne + 1 x Nitrile. | A transition-metal-catalyzed cyclotrimerization reaction. | Requires carefully chosen alkyne and nitrile substrates to achieve the specific 4-substitution pattern. | acsgcipr.org |

Synthesis and Characterization of Key Derivatives

4-(4-Phenylbutyl)pyridin-3-amine and Related Aminopyridine Structures

The introduction of an amino group to the pyridine ring of this compound creates derivatives such as 4-(4-phenylbutyl)pyridin-3-amine. Generally, aminopyridines are synthesized through methods like the Chichibabin reaction or by nucleophilic substitution of halopyridines. 3-Aminopyridine (B143674) (3AP), an isomer of aminopyridine, is a planar molecule and can act as a bidentate ligand due to the unshared electron pairs on the nitrogen atoms of both the pyridine ring and the amino group. tubitak.gov.tr The synthesis of novel tetracyanocadmate(II) and tetracyanozincate(II) complexes using 3-aminopyridine has been reported, with characterization performed using vibrational spectroscopy, elemental analysis, thermal analysis, and single-crystal X-ray diffraction. tubitak.gov.tr

Quaternary Ammonium (B1175870) Derivatives of Pyridines

Quaternization of the nitrogen atom in the pyridine ring leads to the formation of pyridinium salts. These derivatives have been the subject of extensive research. For instance, a series of novel quaternary ammonium 4-deoxypyridoxine (B1198617) derivatives were synthesized and showed significant activity against Gram-positive methicillin-resistant S. aureus strains. nih.gov The synthesis of these compounds often involves the N-alkylation of a pyridine derivative. nih.govsemanticscholar.org For example, six new urethane-dimethacrylate analogues with quaternary ammonium groups were synthesized in a three-stage process involving transesterification, N-alkylation, and addition reactions. nih.govsemanticscholar.org The resulting compounds were characterized by NMR spectroscopy, density, viscosity, refractive index, and glass transition temperature. nih.gov Similarly, novel quaternary ammonium aldimines have been prepared through a two-step synthetic route involving a condensation reaction followed by quaternization of the pyridine N-atom. mdpi.com

Partially Saturated Pyridine Analogues, e.g., 2,3,4,5-tetrahydro-6-(4-phenylbutyl)pyridine

The partial saturation of the pyridine ring in this compound results in analogues like 2,3,4,5-tetrahydro-6-(4-phenylbutyl)pyridine. ontosight.ai This specific compound features a tetrahydro pyridine ring with a 4-phenylbutyl group at the 6-position. ontosight.ai The synthesis of such partially saturated pyridines often involves controlled organic reactions. ontosight.ai The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) ring system, an isosteric replacement for the tetrahydroisoquinoline (THIQ) nucleus, has been synthesized through various methods. nih.gov One approach involves the reaction of 2-thiophene ethylamine (B1201723) with formaldehyde (B43269) and water, followed by cyclization and salt formation. google.com

Pyridinium-Hydrazone Derivatives Bearing 4-Phenylbutyl Groups

Pyridinium-hydrazone derivatives represent another important class of compounds derived from this compound. These are synthesized by reacting a 4-hydrazinylpyridinium salt, bearing a 4-phenylbutyl group on the pyridinium nitrogen, with various aldehydes or ketones. nih.gov A series of these derivatives have been synthesized and characterized, with some showing notable cytotoxic activity against cancer cell lines. nih.gov For example, 3d (4-(2-(4-hydroxybenzylidene)hydrazinyl)-1-(4-phenylbutyl)pyridinium bromide) was identified as a highly cytotoxic compound. nih.gov The synthesis of dicationic bis-pyridinium hydrazones with long alkyl side chains has also been achieved through quaternization and metathesis reactions. mdpi.comresearchgate.net

Maleimide (B117702) Derivatives Featuring N-(4-Phenylbutyl) Substituents

Maleimide derivatives containing N-(4-phenylbutyl) substituents are another area of interest. The synthesis of N-substituted maleimides typically involves the reaction of maleic anhydride (B1165640) with an appropriate amine, followed by dehydration and ring closure. researchgate.net For example, N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) was synthesized in a four-step process from maleic anhydride, p-aminobenzoic acid, and 4-methoxy aniline. uctm.edu The polymerization of these maleimide monomers can be initiated by free radical initiators like AIBN. uctm.eduresearchgate.net The resulting polymers are characterized by techniques such as FT-IR, 1H-NMR, and thermogravimetric analysis (TGA). uctm.edu

Thieno[3,2-c]pyridine (B143518) Derivatives Incorporating 4-Phenylbutyl Moieties

Thieno[3,2-c]pyridine derivatives are another significant class of structural analogues. These compounds can be synthesized through various routes, including the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with appropriate reagents. google.com For instance, methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetate was prepared by reacting 4,5,6,7-tetrahydro thieno[3,2-c]pyridine with methyl 2-chloro-o.chlorophenylacetate in the presence of potassium carbonate. google.com The synthesis of other thieno[3,2-b]thiophene (B52689) derivatives has been achieved through Suzuki or Stille coupling reactions. mdpi.com

Table of Derivatives and their Characterization Data

| Derivative Class | Example Compound | Synthesis Method | Characterization Techniques | Key Findings | Reference |

| Aminopyridines | 4-(4-Phenylbutyl)pyridin-3-amine | Chichibabin reaction or nucleophilic substitution | Vibrational spectroscopy, elemental analysis, thermal analysis, SC-XRD | Forms stable complexes with metal ions. | tubitak.gov.tr |

| Quaternary Ammonium | 1-(4-phenylbutyl)pyridinium bromide | N-alkylation of pyridine | NMR spectroscopy, density, viscosity, refractive index, TGA | Shows potential as antibacterial agents. | nih.govnih.gov |

| Partially Saturated Pyridines | 2,3,4,5-tetrahydro-6-(4-phenylbutyl)pyridine | Controlled organic reactions | Not specified in abstract | Possesses unique physical and chemical properties. | ontosight.ai |

| Pyridinium-Hydrazones | 4-(2-(4-hydroxybenzylidene)hydrazinyl)-1-(4-phenylbutyl)pyridinium bromide | Reaction of hydrazinylpyridinium salt with aldehyde | Wst1 cell proliferation assay, immunoblotting | Exhibits significant cytotoxic activity against cancer cells. | nih.gov |

| Maleimides | N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide | Multi-step synthesis from maleic anhydride | FT-IR, 1H-NMR, TGA | Can be polymerized to form thermally stable polymers. | uctm.edu |

| Thieno[3,2-c]pyridines | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetate | Alkylation of tetrahydrothienopyridine | Not specified in abstract | Potential as blood-platelet aggregation inhibiting agents. | google.com |

Rational Design Principles for Novel 4-Phenylbutylpyridine Derivatives

Information regarding the specific rational design principles for novel derivatives of this compound is not available in the reviewed scientific literature. While general principles of medicinal chemistry and drug design are widely applicable, detailed research findings, structure-activity relationship (SAR) studies, and concrete examples of rational design strategies specifically targeting the this compound scaffold have not been publicly reported.

The process of rational drug design typically involves:

Target Identification and Validation: Understanding the biological target and its mechanism of action.

Lead Identification: Identifying a starting compound, such as this compound, that exhibits some desired activity.

Lead Optimization: Systematically modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This is where specific rational design principles are applied.

Key rational design strategies that could theoretically be applied to this compound include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with systematic modifications to different parts of the molecule (the pyridine ring, the phenyl ring, and the butyl linker) and evaluating their biological activity. This allows for the identification of key structural features required for activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to design new molecules that fit the pharmacophore.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological or pharmacokinetic profiles. For example, replacing the phenyl ring with another aromatic or heteroaromatic ring system.

Computational Chemistry and Molecular Docking: Using computer models to predict how different derivatives of this compound might bind to a specific biological target, thus guiding the synthesis of the most promising candidates.

However, without specific research data on this compound derivatives, it is not possible to provide a detailed account of established rational design principles for this particular compound.

Mechanistic Studies in the Context of 4 4 Phenylbutyl Pyridine and Pyridine Chemistry

Elucidation of Reaction Mechanisms in 4-(4-Phenylbutyl)pyridine Synthesis

The synthesis of 4-substituted pyridines, such as this compound, has been a significant focus of research due to the prevalence of this structural motif in pharmaceuticals and functional materials. rsc.orgorganic-chemistry.org Historically, the direct C-4 functionalization of the pyridine (B92270) ring has been challenging due to the electron-deficient nature of pyridine, which favors reactions at the C-2 and C-6 positions. acs.orgnih.gov Overcoming this inherent reactivity has led to the development of several synthetic strategies, with mechanistic studies playing a crucial role in optimizing reaction conditions and expanding their scope.

One-step convergent methods have been developed for the synthesis of pyridine derivatives from N-vinyl and N-aryl amides. organic-chemistry.org These reactions are typically activated by agents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of 2-chloropyridine, which react with various π-nucleophiles such as alkynes and enol ethers to generate highly substituted pyridines. Mechanistic investigations suggest that the reaction proceeds through the nucleophilic addition to an activated amide intermediate, followed by an annulation to form the pyridine ring. organic-chemistry.org This approach avoids the need to isolate reactive intermediates and allows for precise control over the placement of substituents. organic-chemistry.org

Another approach involves the ruthenium-catalyzed cycloisomerization of 3-azadienynes. acs.org This method provides a general route to a broad range of substituted pyridine derivatives. The process involves the conversion of amides to trimethylsilyl (B98337) alkynyl imines, which then undergo a ruthenium-catalyzed protodesilylation and cycloisomerization. acs.org The proposed mechanism involves the formation of a metal-vinylidene intermediate, which is a highly effective pathway for synthesizing aromatic compounds. acs.org

The direct C-4 alkylation of pyridines has been achieved using nickel/Lewis acid cooperative catalysis. acs.org This system, in conjunction with an N-heterocyclic carbene (NHC) ligand, facilitates the addition of pyridines across alkenes and alkynes to yield linear 4-alkylpyridines. acs.org The use of a maleate-derived blocking group for the pyridine nitrogen has also proven effective in directing Minisci-type decarboxylative alkylation to the C-4 position with high selectivity. nih.gov This method is operationally simple and scalable, offering an efficient route to valuable 4-substituted pyridine building blocks. nih.gov

Mechanistic Investigations of Catalytic Reactions Involving Pyridine Derivatives

The inherent properties of the pyridine ring, namely its electron deficiency and the coordinating ability of the nitrogen atom, present unique challenges and opportunities in catalysis. rsc.orgbeilstein-journals.org Mechanistic studies of catalytic reactions involving pyridine derivatives have been instrumental in understanding and overcoming these challenges, leading to the development of novel and efficient synthetic methods.

Transition metal catalysis is a cornerstone of pyridine functionalization. researchgate.net However, the strong coordination of the pyridine nitrogen to the metal center can often deactivate the catalyst. nih.govyoutube.com To address this, various strategies have been developed. For instance, the use of bidentate ligands can weaken the coordination of the catalyst with the pyridyl nitrogen through a trans-effect, enabling selective C-3 olefination of pyridines with a palladium catalyst. nih.gov

Cooperative catalytic systems have also emerged as a powerful tool. A nickel/Lewis acid system, for example, allows for the C-4 selective alkylation of pyridines. nih.gov In this system, the Lewis acid interacts with the pyridine nitrogen, modulating its electronic properties and directing the nickel catalyst to the C-4 position. youtube.com Similarly, rare-earth metal catalysts have been shown to be effective for the ortho-alkylation of pyridines with styrenes, with kinetic isotope effect studies suggesting that C-H bond activation is the rate-limiting step. nih.gov

Recent advancements have also focused on metal-free catalytic systems. researchgate.net For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. acs.org This reaction proceeds via pyridinyl radicals, which are generated upon single-electron reduction of pyridinium (B92312) ions and subsequently couple with allylic radicals. acs.org

The table below summarizes key catalytic systems and their proposed mechanistic features for the functionalization of pyridine derivatives.

| Catalyst System | Reaction Type | Key Mechanistic Features | Reference(s) |

| Pd / bidentate ligand | C3-Olefination | Weakening of Pd-N coordination via trans-effect. | nih.gov |

| Ni / Lewis acid | C4-Alkylation | Lewis acid coordination to pyridine nitrogen, directing Ni catalyst. | nih.govyoutube.com |

| Rare-earth metal | ortho-Alkylation | C-H bond activation as the rate-limiting step. | nih.gov |

| Photochemical (metal-free) | C4-Functionalization | Formation and coupling of pyridinyl and allylic radicals. | acs.org |

| Ruthenium | Cycloisomerization | Formation of a metal-vinylidene intermediate. | acs.org |

Radical and Polar Chemistry in Pyridine Functionalization

The functionalization of the pyridine ring can be achieved through both radical and polar reaction pathways, each offering distinct advantages and selectivities. Understanding the underlying mechanisms is crucial for controlling the regiochemical outcome of these transformations.

Radical Chemistry:

The Minisci reaction is a classic example of radical functionalization of pyridines, typically involving the addition of nucleophilic radicals to the electron-deficient pyridine ring. nih.gov However, this reaction often suffers from a lack of regioselectivity. nih.gov To address this, strategies have been developed to direct the radical addition to a specific position. For instance, the use of a blocking group on the pyridine nitrogen can lead to exquisite C-4 selectivity in Minisci-type decarboxylative alkylations. nih.gov

Photoredox catalysis has emerged as a powerful tool for generating pyridyl radicals under mild conditions. nih.gov Selective single-electron reduction of halopyridines can generate the corresponding heteroaryl radicals, which then undergo anti-Markovnikov addition to alkene substrates. nih.gov Mechanistic studies, combining computational and experimental approaches, support a mechanism involving proton-coupled electron transfer (PCET), followed by alkene addition and hydrogen atom transfer (HAT) mediated by a polarity-reversal catalyst. nih.gov

Another innovative approach involves the generation of pyridinyl radicals from the single-electron reduction of pyridinium ions. acs.org These radicals can effectively couple with other radical species, such as allylic radicals, enabling novel C-H functionalization strategies that diverge from classical Minisci chemistry. acs.org

Polar Chemistry:

Polar, or ionic, functionalization of pyridines often involves the reaction of the nucleophilic pyridine nitrogen or the electrophilic carbon atoms of the ring. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. beilstein-journals.org

A dearomatization-rearomatization strategy offers a unique approach to pyridine functionalization. researchgate.net In this method, pyridine reacts with dimethyl acetylene (B1199291) dicarboxylate (DMAD) to form a 1,4-dipole, which then reacts with a suitable partner to form a non-aromatic intermediate. This intermediate, which behaves like a nucleophilic dienamine, can then be functionalized through either radical or ionic pathways before rearomatization. researchgate.net

Furthermore, the deprotonative functionalization of pyridines using strong bases or, more recently, catalytic systems, allows for the introduction of various electrophiles. jst.go.jp For example, 3,5-dihalopyridines can be efficiently coupled with aldehydes at the 4-position using an amide base generated in situ. jst.go.jp

The table below provides a comparative overview of radical and polar functionalization strategies for pyridines.

| Approach | Key Intermediate(s) | Driving Force | Common Reagents | Regioselectivity | Reference(s) |

| Radical | Pyridyl/Pyridinyl Radicals | Single Electron Transfer (SET), Photoredox Catalysis | Alkyl Halides, Carboxylic Acids, Alkenes | C2/C4, controllable with blocking groups | nih.govacs.orgnih.gov |

| Polar | Pyridinium Ions, Deprotonated Pyridines, Dienamine-like intermediates | Nucleophilic/Electrophilic Attack, Dearomatization-Rearomatization | Organometallics, Aldehydes, DMAD | C2/C4, C3 via specific strategies | researchgate.netjst.go.jp |

Ligand-Metal Cooperative Mechanisms in Organometallic Catalysis

Ligand-metal cooperativity represents a sophisticated strategy in organometallic catalysis, where the ligand is not merely a spectator but actively participates in the reaction mechanism. This approach has been particularly effective in the challenging functionalization of pyridine derivatives.

In many transition-metal-catalyzed reactions, the strong coordination of the pyridine nitrogen can hinder the catalytic cycle. nih.govyoutube.com Ligand-metal cooperative mechanisms can mitigate this issue by providing an alternative reaction pathway that does not solely rely on the metal center for activation.

One prominent example is the use of pincer ligands, which can feature a deprotonatable arm. acs.org In hydrogenation reactions, for instance, the pincer ligand can participate in H2 splitting through a metal-ligand cooperative mechanism. This avoids the need for an external base and can lead to significantly faster reaction rates. acs.org

Cooperative catalysis involving a transition metal and a Lewis acid has also proven to be a powerful strategy for pyridine functionalization. acs.org In the nickel-catalyzed C-4 alkylation of pyridines, the Lewis acid coordinates to the pyridine nitrogen. This interaction serves two purposes: it electronically activates the pyridine ring towards functionalization and it sterically blocks the C-2 and C-6 positions, thereby directing the nickel catalyst to the C-4 position. acs.orgyoutube.com

The design of ligands with built-in functionalities that can cooperate with the metal center is a growing area of research. For example, a ligand bearing a 2-pyridone unit and a sulfoxide (B87167) unit has been designed to accelerate the C-H activation step in palladium catalysis. jiaolei.group The 2-pyridone moiety can act as an internal base to facilitate proton abstraction, thereby lowering the activation barrier for C-H metalation. jiaolei.group

The table below highlights different types of ligand-metal cooperative mechanisms and their applications in pyridine chemistry.

Mechanistic Characterization of Biological Interactions (in vitro, non-human systems)

While the primary focus of research on this compound and related compounds is often in the realm of synthetic and catalytic chemistry, understanding their interactions with biological systems at a mechanistic level is crucial for potential applications in fields like medicinal chemistry. These investigations are typically carried out in in vitro non-human systems to elucidate the fundamental molecular interactions.

Organometallic complexes containing pyridine ligands, for instance, have been studied for their catalytic activity in biologically relevant reactions. researchgate.net The interaction of these complexes with biomolecules can be investigated using various spectroscopic and analytical techniques. For example, NMR spectroscopy can be used to study the exchange dynamics between a coordinated pyridine ligand and other molecules in solution, providing insights into the lability of the metal-ligand bond and the potential for interaction with biological substrates. acs.org

The biological activity of pyridine derivatives is often linked to their ability to interact with specific enzymes or receptors. For example, certain pyridine-derived compounds have been designed as inhibitors of enzymes like VEGFR-2, which is implicated in angiogenesis. researchgate.net Mechanistic studies in this context would involve assays to determine the inhibition constant (IC50) and kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive).

Furthermore, the redox properties of pyridine-containing compounds can be relevant to their biological effects. Electrochemical studies can be used to determine the reduction potentials of these compounds and to understand how they might participate in electron transfer reactions within a biological system. acs.org

The table below summarizes some of the in vitro methods used to characterize the biological interactions of pyridine derivatives.

| Method | Information Obtained | Example Application | Reference(s) |

| NMR Spectroscopy | Ligand exchange kinetics, binding site identification | Studying the interaction of metal-pyridine complexes with potential biological targets. | acs.org |

| Enzyme Inhibition Assays | IC50 values, mode of inhibition | Evaluating the potency of pyridine derivatives as enzyme inhibitors. | researchgate.net |

| Electrochemical Methods | Redox potentials, electron transfer mechanisms | Assessing the potential for redox cycling and oxidative stress. | acs.org |

| X-ray Crystallography | 3D structure of ligand-protein complexes | Visualizing the precise binding interactions at the molecular level. | acs.org |

It is important to note that these in vitro studies in non-human systems provide a foundational understanding of the potential biological activity of compounds like this compound.

Theoretical and Computational Studies of 4 4 Phenylbutyl Pyridine and Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug design for understanding how a ligand, such as a 4-(4-phenylbutyl)pyridine derivative, might interact with a biological target, typically a protein or enzyme.

Docking simulations with pyridine (B92270) derivatives have been instrumental in identifying potential therapeutic targets and optimizing lead compounds. For instance, molecular docking was used to target the active site of thrombin with pyridine derivatives to develop new anticoagulants. nih.gov These computational studies indicated that functionalization at the 3-position of the pyridine ring could improve anticoagulant activity. nih.gov In the field of oncology, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against cyclin-dependent kinases (CDK2/4/6) helped to elucidate the binding mechanisms. nih.gov The results highlighted that polar interactions, especially with key amino acid residues like Lys33 and Asp145 in CDK2, were crucial for the inhibitory activity. nih.gov

Further studies on 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1) utilized docking to understand their binding mode. nih.gov Similarly, research into pyrazolo[3,4-b]pyridines as Tropomyosin receptor kinase (TRK) inhibitors used docking to reveal that the pyridine ring could form a π–π stacking interaction with a phenylalanine residue (Phe589) in the kinase's active site. nih.gov In the development of metallodrugs, palladium(II) complexes featuring N-(4-bromophenyl)pyridine-2-carboxamide were docked with DNA to predict their binding interactions. researchgate.net

Table 1: Examples of Molecular Docking Studies on Pyridine Derivatives

| Pyridine Derivative Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Pyridine oximes and semicarbazones | Thrombin | Good correlation between docking energy scores and in vitro anticoagulant activity. Functionalization at the 3-position of the pyridine ring is predicted to improve activity. | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Identified key polar interactions with residues like Lys33/35/43 and Asp145/158/163 as crucial for binding and inhibitory potency. | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | Docking studies guided the design of potent inhibitors and explained the binding mode within the kinase active site. | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | TRK Kinases | The pyridine moiety engages in a π–π stacking interaction with Phe589, while the pyrazolo portion acts as a hydrogen bond center. | nih.gov |

Structure-Activity Relationship (SAR) Analysis and Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For pyridine derivatives, SAR analyses have been crucial for optimizing their therapeutic properties, such as potency and selectivity. researchgate.netnih.gov

Systematic SAR studies on N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines led to the identification of potent and selective inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3), with improved cellular efficacy. nih.gov In another example, a detailed SAR study was conducted on 1H-pyrazolo[3,4-b]pyridine derivatives to develop novel inhibitors for TANK-binding kinase 1 (TBK1). nih.gov This research led to the discovery of compound 15y , which demonstrated potent inhibition with an IC50 value of 0.2 nM. nih.gov The study systematically explored modifications at different positions of the pyrazolo[3,4-b]pyridine core to enhance potency and selectivity. nih.gov

Similarly, the development of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors involved extensive SAR analysis. nih.gov Researchers started with a lead compound and synthesized 38 new derivatives, evaluating their inhibitory activity against TRKA. This led to compound C03 , which showed an IC50 of 56 nM. nih.gov A quantitative structure-activity relationship (QSAR) study on phosphodiesterase 4D (PDE4D) inhibitors resulted in an empirical equation that could accurately predict the inhibitory potencies of new compounds based on their structural fragments. nih.gov

Table 2: SAR Insights for Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors

| Core Scaffold | Target | Key SAR Findings | Potent Compound Example | Reference |

|---|---|---|---|---|

| 1H-pyrazolo[3,4-b]pyridine | TBK1 | Systematic modifications led to a potent inhibitor with an IC50 of 0.2 nM. The study dissected relationships between substituents and activity. | 15y | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine | TRK Kinases | Scaffold hopping and rational design produced inhibitors with nanomolar potency. Compound C03 showed an IC50 of 56 nM against TRKA. | C03 | nih.gov |

| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | GSK-3 | Extensive SAR at various positions of the core structure afforded potent and highly selective inhibitors over other kinases like CDK-2. | Not specified | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of molecules. rowansci.com Methods like Density Functional Theory (DFT) are commonly used to investigate pyridine derivatives. niscair.res.in These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.in The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For instance, the electronic structure of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives was investigated using the B3LYP/6-31G(d,p) method to calculate the HOMO-LUMO energy gap and other thermodynamic properties. niscair.res.in Such studies help in understanding the charge distribution and sites susceptible to electrophilic or nucleophilic attack. Ab initio calculations on pyridin-4-one derivatives using the Hartree-Fock method have been performed to analyze the effects of salt and complex formation on their geometric and electronic structures. pleiades.online These computational approaches are essential for predicting how a molecule will behave in different chemical environments. pleiades.online A defined workflow for such calculations involves steps like conformation generation, DFT structural optimization, and calculation of properties like NMR chemical shifts, which have been validated against experimental data. nih.gov

Table 3: Illustrative Data from Quantum Chemical Calculations on Pyridine Derivatives

| Calculation Type | System Studied | Key Parameters Calculated | Significance | Reference |

|---|---|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives | HOMO-LUMO energy gap, thermodynamic properties | Provides insights into molecular stability and reactivity. | niscair.res.in |

| Ab initio (Hartree-Fock/6-31G*) | Pyridin-4-one derivatives | Geometric and electronic structure parameters | Analyzes the effects of complex formation on molecular properties. | pleiades.online |

| DFT | Folate (as an example of a complex biomolecule) | 1H and 13C NMR chemical shifts | Demonstrates the accuracy of computational predictions against experimental values (MAE of 0.26 for 1H). | nih.gov |

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting synthetic pathways. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction route. researchgate.net

For example, DFT calculations were employed to analyze the pyridine/B2pin2-mediated cascade synthesis of indolizines. rsc.org This study revealed that a radical-radical cross-coupling pathway was energetically more favorable than the previously assumed Minisci-type addition. The computations also identified zwitterionic intermediates and highlighted the role of H-shuttles in the final aromatization step. rsc.org In another study, the reaction of a 4-phenylpyridine-derived oxazino pyridine was investigated computationally. researchgate.net The calculations of transition states for the cycloaddition and retro-cycloaddition steps were in agreement with experimental results, explaining the observed regioselectivity and thermodynamic favorability of the process. researchgate.net These predictive capabilities allow for the in silico screening and optimization of reactants before any experiments are conducted in the lab. researchgate.net

Pharmacophore Modeling and Computational Drug Design (for related compounds)

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule's biological activity. nih.gov A pharmacophore model serves as a 3D query for screening large chemical databases to find new compounds that are likely to be active at a specific biological target. nih.gov

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based. nih.govslideshare.net Ligand-based models are built by aligning a set of known active molecules and extracting their common chemical features. biointerfaceresearch.com Structure-based models are derived from the 3D structure of a ligand-target complex, defining the key interaction points within the binding site. biointerfaceresearch.com

For pyridine-containing compounds, pharmacophore modeling has been used to design novel inhibitors. In a study targeting the NS5B protein of the hepatitis C virus, both ligand-based and structure-based pharmacophore models were developed. biointerfaceresearch.com The ligand-based model consisted of two hydrogen bond acceptors, one hydrophobic feature, and one positive ionizable feature. These models were then used to screen the NCI and Maybridge databases, leading to the identification of novel inhibitor scaffolds that showed key interactions with amino acids in the NS5B active site. biointerfaceresearch.com This demonstrates how pharmacophore modeling, often coupled with molecular docking, can successfully guide the discovery of new, structurally diverse bioactive compounds. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is instrumental in elucidating the molecular structure of 4-(4-Phenylbutyl)pyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. It provides precise information about the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the constituent parts of the molecule: a 4-substituted pyridine (B92270) ring, a phenyl group, and a C4 alkyl chain.

¹H NMR Spectroscopy In the proton NMR spectrum, distinct signals are anticipated for the protons on the pyridine ring, the phenyl ring, and the butyl chain. The pyridine protons are the most deshielded due to the electronegativity of the nitrogen atom, appearing furthest downfield.

Pyridine Protons: The two protons adjacent to the nitrogen (α-protons, H-2/H-6) are expected to appear as a doublet around δ 8.5-8.7 ppm. The two β-protons (H-3/H-5) would also present as a doublet, shifted slightly upfield to approximately δ 7.1-7.3 ppm.

Phenyl Protons: The five protons of the terminal phenyl group are expected to produce a multiplet in the range of δ 7.1-7.3 ppm, potentially overlapping with the β-protons of the pyridine ring.

Butyl Chain Protons: The eight protons of the butyl linker would appear in the upfield aliphatic region. The two methylene (B1212753) groups attached to the aromatic rings (α-CH₂ and δ-CH₂) would be deshielded relative to the other two methylene groups (β-CH₂ and γ-CH₂), appearing as triplets around δ 2.6-2.7 ppm. The internal methylene groups would likely appear as a multiplet between δ 1.6-1.8 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 11 distinct signals are expected (some aromatic carbons may overlap). General chemical shift values for pyridine and its derivatives are well-established. researchgate.netcompoundchem.com

Pyridine Carbons: The carbons of the pyridine ring are found in the aromatic region. The α-carbons (C-2/C-6) are expected around δ 150 ppm, the β-carbons (C-3/C-5) near δ 124 ppm, and the substituted γ-carbon (C-4) further downfield around δ 155-157 ppm. rsc.org

Phenyl Carbons: The six carbons of the phenyl ring would also resonate in the aromatic region. The substituted carbon (C-1') is expected around δ 142 ppm, with the other carbons (ortho, meta, para) appearing between δ 126-129 ppm.

Butyl Chain Carbons: The four aliphatic carbons of the butyl chain would appear significantly upfield, typically in the δ 30-38 ppm range.

| Predicted ¹H NMR Data for this compound | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet (d) | 2H |

| Phenyl H-2', H-3', H-4', H-5', H-6' | 7.1 - 7.3 | Multiplet (m) | 5H |

| Pyridine H-3, H-5 | 7.1 - 7.3 | Doublet (d) | 2H |

| Butyl α/δ-CH₂ | 2.6 - 2.7 | Triplet (t) | 4H |

| Butyl β/γ-CH₂ | 1.6 - 1.8 | Multiplet (m) | 4H |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted δ (ppm) |

| Pyridine C-4 | 155 - 157 |

| Pyridine C-2, C-6 | ~150 |

| Phenyl C-1' | ~142 |

| Phenyl C-2', C-3', C-4', C-5', C-6' | 126 - 129 |

| Pyridine C-3, C-5 | ~124 |

| Butyl Chain (-CH₂-) | 30 - 38 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic rings and aliphatic chain. Studies on pyridine and its derivatives show characteristic vibrations for the C-H and ring bonds. rsc.org

Aromatic C-H Stretch: Sharp bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the C-H bonds on both the pyridine and phenyl rings.

Aliphatic C-H Stretch: Stronger, sharp bands are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, arising from the C-H bonds of the butyl chain.

Aromatic C=C and C=N Ring Stretching: A series of medium to sharp bands in the 1400-1610 cm⁻¹ region are characteristic of the stretching vibrations within the phenyl and pyridine rings. For 4-substituted pyridines, a prominent band is often observed around 1600 cm⁻¹. nist.gov

| Predicted IR Absorption Data for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3030 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C and C=N Ring Stretch | 1610 - 1400 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound (C₁₅H₁₇N), the exact mass is 211.1361 g/mol .

Molecular Ion Peak: In a standard electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 211.

HRMS: In HRMS with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z = 212.1439.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. A common fragmentation for phenylalkanes is benzylic cleavage, which would break the bond between the first and second carbons of the butyl chain (relative to the phenyl ring), leading to the formation of a highly stable tropylium (B1234903) ion at m/z = 91. Another likely fragmentation would be the loss of a propyl group from the butyl chain attached to the pyridine ring, resulting in a fragment corresponding to the pyridylmethyl cation. The mass spectrum for the related 4-Phenylpyridine shows a very stable molecular ion, indicating the aromatic system's resistance to fragmentation. nist.gov

Should this compound be obtained in a suitable crystalline form, single-crystal X-ray diffraction (XRD) would be the definitive method for elucidating its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions (like π-π stacking) can be determined.

While no crystal structure for this compound itself is publicly available, the methodology is well-established for related pyridine derivatives. mdpi.comekb.eg The process involves mounting a single crystal onto a diffractometer, which bombards it with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, and from that, a model of the molecular structure. Such an analysis would reveal the planarity of the aromatic rings and the conformation of the flexible butyl chain. whiterose.ac.uk

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyridine derivatives. cdc.govresearchgate.net For a compound of moderate polarity like this compound, a reverse-phase (RP-HPLC) method is most suitable.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the compound's hydrophobic interactions with the stationary phase.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically used. Because this compound is a basic compound, adding a modifier to the mobile phase, such as formic acid or a buffer like ammonium (B1175870) acetate (B1210297), is crucial to ensure sharp, symmetrical peaks by suppressing the ionization of the pyridine nitrogen. helixchrom.comnih.gov

Detection: The presence of two aromatic rings (chromophores) makes UV detection highly effective. An analysis wavelength is typically set in the range of 254-260 nm, where pyridines and phenyl groups strongly absorb light.

Quantification: By running a series of calibration standards of known concentrations, a calibration curve can be generated, allowing for the precise quantification of this compound in unknown samples. researchgate.net

| Typical RP-HPLC Parameters for Analysis | |

| Parameter | Typical Condition |

| Column | C18 (Octadecyl), e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25-30 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for the qualitative analysis of this compound. umich.edu It is frequently utilized to monitor the progress of chemical reactions during its synthesis, to assess the purity of the compound, and to obtain a preliminary identification by comparing its behavior to that of a known standard. umich.edu

The principle of TLC involves spotting a solution of the sample onto a stationary phase, which is a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto a flat carrier such as a glass plate. umich.edu The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. As the mobile phase ascends the plate via capillary action, it carries the components of the sample with it at different rates. umich.edu The separation is based on the differential partitioning of the compound between the polar stationary phase and the mobile phase.

For a compound of intermediate polarity like this compound, a common stationary phase is silica gel. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (such as ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to control the retention factor (Rf) of the compound, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Ideally, the Rf value should be between 0.3 and 0.7 for optimal separation and visualization.

Visualization of the separated spots on the TLC plate can be achieved through non-destructive methods, such as exposure to ultraviolet (UV) light, as the pyridine ring in the molecule allows it to absorb UV radiation. rsc.org Alternatively, destructive methods involving chemical stains can be used. rsc.orgnih.gov For instance, iodine vapor can be used, where the compound adsorbs the iodine to form a colored complex. umich.edu

A hypothetical TLC analysis of this compound could yield the following results:

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Retention Factor (Rf) | Approximately 0.45 |

| Visualization | UV light (254 nm), Iodine Vapor |

Advanced Analytical Method Validation Procedures

For the precise and reliable quantification of this compound in various matrices, it is imperative to develop and validate an advanced analytical method, such as High-Performance Liquid Chromatography (HPLC). Method validation ensures that the analytical procedure is suitable for its intended purpose. The validation process involves a series of experiments to evaluate the performance characteristics of the method, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | The analyte peak should have no interference from blank or placebo. | No interference observed at the retention time of this compound. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | e.g., 1-100 µg/mL | 1-100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (RSD%) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |

| Robustness | No significant change in results with small variations in method parameters. | Method found to be robust for minor changes in mobile phase composition and flow rate. |

Enzyme Inhibition Studies (in vitro, non-human systems)

The 4-phenylbutylpyridine scaffold and its constituent parts, the pyridine ring and the phenylbutyl group, are of interest in medicinal chemistry for their potential to interact with various biological targets. Research has incorporated these structural motifs into a range of derivatives to explore their inhibitory effects on several enzymes.

Inhibition of Dihydrofolate Reductase (DHFR) by 4-Phenylbutyl-Containing Triazines

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for various therapeutic agents. researchgate.net A significant class of DHFR inhibitors is the 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. nih.govnih.gov Extensive quantitative structure-activity relationship (QSAR) studies have been conducted on these compounds to understand how different substituents on the phenyl ring affect their inhibitory potency against DHFR from various sources, including human, bovine, rat, and mouse tumor cells. nih.govnih.gov

The research demonstrates that the inhibitory activity of these triazine derivatives is highly dependent on the physicochemical properties of the substituents on the phenyl ring. nih.gov A study involving 101 different substituted-phenyl-s-triazines established correlations between inhibitory constants and substituent parameters. nih.gov While a wide array of substituents has been investigated to optimize potency and selectivity, specific inhibitory data for a triazine derivative featuring a 4-phenylbutyl substituent was not detailed in the reviewed literature. The development of these compounds has often been pursued through combinatorial synthesis to screen libraries for active DHFR inhibitors. nih.gov

Inhibition of Acid Ceramidase by Oxazolone (B7731731) Carboxamides with 4-Phenylbutyl Moieties

Acid ceramidase (AC) is a lysosomal enzyme that hydrolyzes ceramides (B1148491) into sphingosine (B13886) and a fatty acid, playing a key role in regulating the levels of these bioactive lipids. The inhibition of AC is a therapeutic strategy being explored for various conditions. In the search for novel AC inhibitors, a class of substituted oxazol-2-one-3-carboxamides was designed and synthesized. nih.gov

Initial screening identified 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (8a) and its regioisomer, 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (12a) , as potent inhibitors of human acid ceramidase (hAC). nih.gov The synthesis of these compounds involved reacting the corresponding oxazolone core with 4-phenylbutyl isocyanate . nih.gov

Further investigation revealed that while both compounds were potent, the 5-phenyl isomer (12a) showed significantly greater chemical stability than the 4-phenyl isomer (8a). nih.gov The 4-phenylbutyl side chain was found to contribute significantly to the inhibitory activity. For instance, removing the terminal phenyl ring from the butyl chain in a related analogue resulted in a slight drop in potency. nih.gov These findings established the N-(4-phenylbutyl) moiety as a critical component for achieving high-potency inhibition in this class of compounds. nih.govresearchgate.net

| Compound | hAC IC₅₀ (µM) |

| 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (8a) | 0.007 |

| 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (12a) | Not specified in text |

| 2-oxo-4-phenyl-N-pentyl-oxazole-3-carboxamide (8b) | 0.025 |

| 2-oxo-4-(4-chlorophenyl)-N-(4-phenylbutyl)oxazole-3-carboxamide (8d) | 0.005 |

Data sourced from a study on oxazolone carboxamides as acid ceramidase inhibitors. nih.gov

Inhibition of Jumonji-C Domain-Containing Protein 5 (JMJD5) by Pyridine Dicarboxylate Derivatives

Jumonji-C domain-containing protein 5 (JMJD5) is a 2-oxoglutarate (2OG)-dependent oxygenase involved in several important cellular processes. nih.gov Developing selective inhibitors for JMJD5 is of significant interest for studying its biological functions. nih.govresearchgate.net Research has shown that pyridine-2,4-dicarboxylic acid (2,4-PDCA) acts as a broad-spectrum inhibitor of 2OG oxygenases, including JMJD5. nih.govnih.gov

To improve selectivity, derivatives of 2,4-PDCA were synthesized, focusing on substitutions at the C5 position of the pyridine ring. nih.govnih.gov This led to the discovery that 5-aminoalkyl-substituted 2,4-PDCA derivatives are potent and selective JMJD5 inhibitors. nih.gov Crystallographic studies revealed that the C5 substituent extends into the substrate-binding pocket of the enzyme. nih.govnih.gov

A key finding in this line of research was the successful co-crystallization of JMJD5 with 5-((4-phenylbutyl)amino)pyridine-2,4-dicarboxylic acid (20d) . This confirmed that the phenylbutyl-containing side chain can be accommodated within the enzyme's active site, highlighting the potential for such moieties in designing specific JMJD5 inhibitors. researchgate.net The study demonstrated that while the parent 2,4-PDCA inhibits multiple 2OG oxygenases, the introduction of an aminoalkyl substituent at the C5 position, such as the (4-phenylbutyl)amino group, could maintain or slightly alter potency for JMJD5 while reducing activity against other oxygenases, thereby improving the selectivity profile. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Pyridine-2,4-dicarboxylic acid (1) | JMJD5 | ~0.5 |

| 5-((4-phenylbutyl)amino)pyridine-2,4-dicarboxylic acid (20d) | JMJD5 | ~0.3 - 0.9 (range for class) |

Data sourced from studies on substituted pyridine-2,4-dicarboxylate derivatives. nih.gov

Glucosidase Inhibition by Pyridine Tricarbohydrazide Derivatives

Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic compounds, including those with a pyridine core, have been investigated as potential α-glucosidase inhibitors. nih.govnih.gov Hydrazide and hydrazone moieties are also common features in compounds designed for this purpose. researchgate.netdoi.org

Research into Pd(II) complexes with hydrazide ligands showed that complexation could turn inactive ligands into potent α-glucosidase inhibitors. doi.orgresearchgate.net Other studies have focused on pyridine-containing scaffolds like imidazo[1,2-a]pyridines, which have demonstrated significant inhibitory activity against α-glucosidase, with some derivatives being much more potent than the standard drug acarbose. nih.gov However, a review of the available literature did not yield specific studies on pyridine tricarbohydrazide derivatives containing a 4-phenylbutyl moiety for glucosidase inhibition. The existing research focuses on different classes of pyridine derivatives or different types of side chains.

Xanthine (B1682287) Oxidase Inhibition by Phenylbutyl Acrylates (for related structures)

Xanthine oxidase (XO) is the key enzyme in the metabolic pathway that produces uric acid. nih.gov Its inhibition is a primary approach for treating hyperuricemia and gout. mdpi.com While many XO inhibitors are purine (B94841) analogues or natural flavonoids, research has also explored other synthetic scaffolds. nih.govfrontiersin.orgmdpi.com

Although no direct studies on phenylbutyl acrylates as XO inhibitors were identified, research on related structures with phenylalkyl side chains shows the importance of these lipophilic groups for activity. For example, a series of 1-phenylpyrazoles was evaluated, and the compound with the most potent enzyme inhibition, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) , featured a bulky alkyl group on the phenyl ring. nih.gov Another study on N-arylalkanyl 2-naphthamides identified potent inhibitors where an alkanyl chain links the naphthamide and a phenyl ring. researchgate.net These examples suggest that a phenylbutyl group could be a relevant substituent for interacting with the enzyme's active site.

| Compound Class | Example Compound | Target Enzyme | IC₅₀ (µM) |

| 1-Phenylpyrazoles | 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid | Xanthine Oxidase | 0.034 |

| N-Arylalkanyl 2-naphthamides | N-(2-phenylethyl)-2-naphthamide (Xc) | Xanthine Oxidase | 13.1 |

| N-Arylalkanyl 2-naphthamides | N-(3-phenylpropyl)-2-naphthamide (Xd) | Xanthine Oxidase | 12.5 |

Data sourced from studies on synthetic xanthine oxidase inhibitors. nih.govresearchgate.net

Antimicrobial and Antileishmanial Activity Research (in vitro, non-human cell lines)

The pyridine ring is a common scaffold in many compounds developed for antimicrobial and antileishmanial activity. The inclusion of phenylalkyl or related lipophilic substituents is a common strategy to enhance potency and modulate activity.

Research into the antimicrobial properties of related structures has shown promising results. A study on 4-(biphenyl-4-yl)pyridine derivatives found that several compounds exhibited good antibacterial activity against Gram-negative bacteria and high antifungal activity against Candida albicans. nih.gov Another study investigated 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide and found it had strong antibacterial activity against Staphylococcus aureus. capes.gov.br A broader review of pyridine compounds confirms their wide-ranging antimicrobial activities. nus.edu.sg

In the context of antileishmanial research, various pyridine-containing heterocyclic systems have been evaluated. Pyrazolopyridine derivatives have demonstrated significant efficacy against Leishmania donovani in both in vitro and in vivo models. nih.gov Similarly, imidazo-[1,2-a]-pyridine based analogues have been identified as active against Leishmania promastigotes. frontiersin.org Other studies have explored different scaffolds, such as 5-substituted-2'-deoxyuridines and pyrazole (B372694) derivatives, for their activity against various Leishmania species. nih.gov While these studies establish the potential of substituted pyridine and phenyl-containing scaffolds as antileishmanial agents, specific data on This compound itself was not identified in the searched literature.

Biological Activity Research of 4 4 Phenylbutyl Pyridine

This section delves into the scientific investigations surrounding the biological activities of 4-(4-phenylbutyl)pyridine and related structures. The focus is strictly on the mechanistic aspects, structure-activity relationships (SAR), and effects observed in non-human cell line studies, providing a foundational understanding of its potential interactions at a molecular and cellular level.

Potential Applications in Materials Science Research

Utilization of Pyridine (B92270) Derivatives in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The versatility in the choice of both the metal and the organic linker allows for the precise tuning of the MOF's structure and properties, such as pore size, surface area, and chemical functionality. Pyridine and its derivatives are frequently employed as ligands in the synthesis of MOFs due to the coordinating ability of the nitrogen atom in the pyridine ring. mdpi.com

While direct experimental data on the use of 4-(4-phenylbutyl)pyridine in MOFs is not yet prevalent, its structural features suggest several potential benefits. The phenylbutyl group could act as a bulky, space-filling component, influencing the porosity and channel dimensions of the MOF. This could be advantageous for applications in gas storage and separation, where the pore environment is critical. Furthermore, the hydrophobic nature of the phenylbutyl chain could impart hydrophobic properties to the MOF, making it suitable for applications involving the adsorption of nonpolar molecules or for use in aqueous environments where stability is a concern.

Post-synthetic modification of pyridine-containing MOFs is another avenue for tailoring their properties. For example, the nitrogen atom of the pyridine ring can be quaternized, transforming a neutral framework into a cationic one. This modification has been shown to enhance anionic dye adsorption and increase CO2 uptake due to stronger interactions with the framework. nih.gov Such modifications could potentially be applied to MOFs incorporating this compound to fine-tune their surface chemistry and adsorption characteristics.